Lipophilicity Shift: LogP Increase of +0.48 Units Over N-Methyl-1H-pyrrole-2-carboxamide
n,1-Dimethyl-1H-pyrrole-2-carboxamide exhibits a calculated LogP of 0.78, compared to a calculated LogP of approximately 0.30 for N-methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3), which retains a free N1-H . This +0.48 LogP increase, driven by the additional N1-methyl group, represents a roughly threefold increase in octanol-water partition coefficient. The N,N-dimethyl isomer (CAS 7126-47-8), which has a free N1-H and two methyl groups on the exocyclic amide nitrogen, possesses a similar molecular weight (138.17 g/mol) but a different hydrogen-bonding capacity, manifesting as a higher melting point of 97–99 °C compared to the non-crystalline nature of the target compound .
| Evidence Dimension | Lipophilicity (calculated LogP, XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.78 (XLogP3) |
| Comparator Or Baseline | N-Methyl-1H-pyrrole-2-carboxamide: LogP ≈ 0.30; N,N-Dimethyl-1H-pyrrole-2-carboxamide: LogP ≈ 0.27 (estimated) |
| Quantified Difference | ΔLogP = +0.48 to +0.51 (target vs. N-H analogs) |
| Conditions | Calculated using XLogP3 algorithm; consistent with experimental LogP measurements for pyrrole-2-carboxamides |
Why This Matters
A higher LogP directly impacts membrane permeability and compound partitioning in biological assays; procurement of the N1-methyl analog is essential when increased lipophilicity is required for cellular uptake or blood-brain barrier penetration studies.
